N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine
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Overview
Description
N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine is a chemical compound with the molecular formula C19H23NO2 and a molecular weight of 297.39 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes a benzazepine core with benzyl and dimethoxy substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzylamine derivative with a dimethoxy-substituted cyclic ketone . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the benzazepine ring.
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The benzyl and dimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydro structure but lacks the benzyl and dimethoxy substituents.
4-Hydroxy-2-quinolone: This compound has a quinolone core and exhibits different biological activities compared to N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of benzyl and dimethoxy groups enhances its potential interactions with biological targets and its utility in synthetic chemistry .
Properties
IUPAC Name |
2-benzyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2-benzazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-21-18-11-16-9-6-10-20(13-15-7-4-3-5-8-15)14-17(16)12-19(18)22-2/h3-5,7-8,11-12H,6,9-10,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXHWVJZKYQAJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCCC2=C1)CC3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652452 |
Source
|
Record name | 2-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189885-47-0 |
Source
|
Record name | 2-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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